![molecular formula C12H11BrN2O2S B2413906 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole CAS No. 956977-35-8](/img/structure/B2413906.png)
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-bromophenylsulfonyl group and a cyclopropyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its constituent parts. It would have a pyrazole core, with a 4-bromophenylsulfonyl group and a cyclopropyl group attached. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Antiproliferative and Anticancer Applications
1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole and its derivatives show significant antiproliferative activities. Studies have highlighted their potency in inhibiting various cancer cell lines, showcasing their potential as antitumor agents. For instance:
Pyrazole derivatives, including those related to this compound, have been synthesized and tested for their antiproliferative activities against breast cancer and leukemic cells. These compounds demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cells (Ananda et al., 2017).
Another study synthesized pyrazole-sulfonamide derivatives from a base compound and tested them against HeLa and C6 cell lines. Some compounds showed promising broad-spectrum antitumor activity, comparable to standard anticancer drugs (Mert et al., 2014).
New derivatives of 1,3,4-trisubstituted pyrazole were synthesized and tested against various human cancer cell lines, including hepatocellular carcinoma HepG2, breast cancer MCF7, lung carcinoma A549, prostatic cancer PC3, and colon carcinoma HCT116. Some analogs exhibited significant activity on these cell lines (Srour et al., 2018).
COX-2 Inhibition and Anti-inflammatory Applications
Compounds related to this compound have also been explored for their cyclooxygenase-2 (COX-2) inhibitory properties, with potential applications in anti-inflammatory treatments:
- A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block COX-2, leading to the identification of potent and selective inhibitors. The structural and pharmacokinetic optimization of these compounds led to the discovery of celecoxib, a widely known anti-inflammatory drug (Penning et al., 1997).
Antimicrobial Applications
These compounds have also shown promise in antimicrobial applications:
- A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety revealed potential as antimicrobial agents. The newly synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to specific sites on the target organisms, leading to changes in their biological functions .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . This results in the suppression of the organisms’ activities, thereby alleviating the symptoms of the diseases they cause .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In particular, it has demonstrated superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclopropylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLUNUXYZWUFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

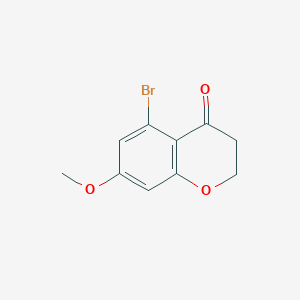
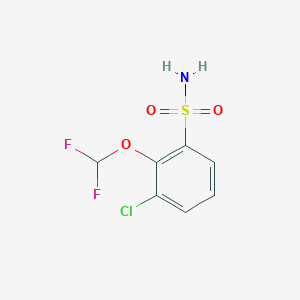
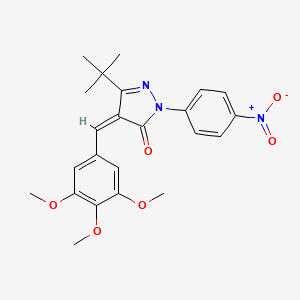
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)
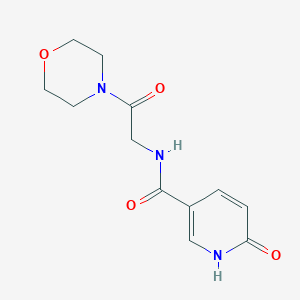

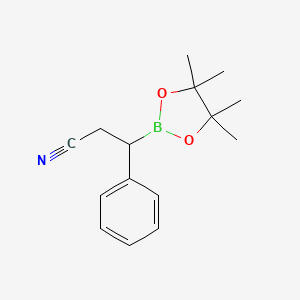

![Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2413840.png)
![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)
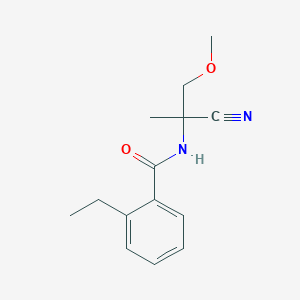
![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)
![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)